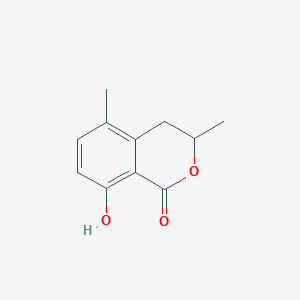

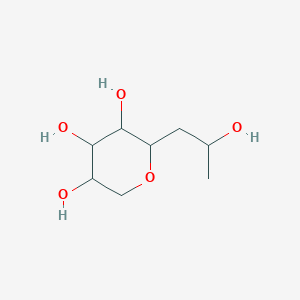

8-Hydroxy-3,5-dimethyl-3,4-dihydro-2-benzopyran-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methylmellein is a naturally occurring polyketide compound belonging to the class of 3,4-dihydroisocoumarins. It is primarily produced by fungi, but can also be found in plants, insects, and bacteria.

Métodos De Preparación

5-Methylmellein can be synthesized through various methods. One common approach involves the isolation of the compound from fungal cultures. For instance, the fungus Didymobotryum rigidum has been used to produce 5-Methylmellein . The preparation process typically involves the following steps:

Cultivation: The fungus is cultivated in a suitable medium, such as potato dextrose agar or yeast malt sucrose broth.

Extraction: The culture broth is extracted using organic solvents like ethyl acetate.

Purification: The crude extract is purified using chromatographic techniques to isolate 5-Methylmellein.

Industrial production methods may involve large-scale fermentation processes, followed by extraction and purification steps to obtain the compound in significant quantities .

Análisis De Reacciones Químicas

5-Methylmellein undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

5-Methylmellein has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying polyketide biosynthesis and chemical transformations.

Biology: The compound is used to investigate fungal secondary metabolism and its regulation.

Medicine: 5-Methylmellein has shown potential as an inhibitor of fungal sirtuins and human monoamine oxidase A, making it a candidate for drug development

Mecanismo De Acción

The mechanism of action of 5-Methylmellein involves its interaction with specific molecular targets. For instance, it inhibits fungal sirtuins, which are NAD±dependent histone deacetylases involved in regulating gene expression and secondary metabolism . In humans, 5-Methylmellein inhibits monoamine oxidase A, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine . This inhibition can modulate neurotransmitter levels and has potential therapeutic implications for neuropsychiatric disorders .

Comparación Con Compuestos Similares

5-Methylmellein is structurally related to other melleins and 3,4-dihydroisocoumarins. Similar compounds include:

Mellein: The parent compound, which lacks the methyl group at the 5-position.

8-Methoxy-5-Methylmellein: A derivative with an additional methoxy group at the 8-position.

Hydrangenol: Another 3,4-dihydroisocoumarin with different substitution patterns.

Compared to these compounds, 5-Methylmellein exhibits unique biological activities, such as its potent inhibition of monoamine oxidase A and modulation of fungal secondary metabolism .

Propiedades

IUPAC Name |

8-hydroxy-3,5-dimethyl-3,4-dihydroisochromen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-3-4-9(12)10-8(6)5-7(2)14-11(10)13/h3-4,7,12H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETSBBYQOFXYGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2C(=O)O1)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15156083.png)

![Methyl 3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156094.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine](/img/structure/B15156098.png)

![Methyl 3-{[(4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156104.png)

![N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15156131.png)

![sodium;2-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one](/img/structure/B15156133.png)

![3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B15156152.png)